molecular formula C18H13BrO5 B2448329 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one CAS No. 147723-12-4

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one

Cat. No.: B2448329
CAS No.: 147723-12-4
M. Wt: 389.201
InChI Key: OGYIOACWCWIMCB-UHFFFAOYSA-N
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Description

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a brominated benzo[d][1,3]dioxin moiety and a methoxy group attached to the chromen-4-one core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

2-(6-bromo-4H-1,3-benzodioxin-8-yl)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-21-12-2-3-13-15(20)7-17(24-16(13)6-12)14-5-11(19)4-10-8-22-9-23-18(10)14/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYIOACWCWIMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC4=C3OCOC4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the chromen-4-one core and the methoxy group.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can modify the oxidation state of the chromen-4-one core.

Scientific Research Applications

2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the brominated benzo[d][1,3]dioxin moiety and the methoxy group in this compound imparts unique chemical and biological properties that distinguish it from similar compounds. These structural features may enhance its reactivity and potential biological activities, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one is a member of the chromone family, which has garnered attention for its potential biological activities, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C17H11BrO4C_{17}H_{11}BrO_4 with a molecular weight of 373.17 g/mol. The structure includes a brominated benzo[d][1,3]dioxin moiety and a methoxy-substituted chromone, which are key to its biological activity.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of chromones exhibit significant anti-cancer properties. In particular, the synthesized derivatives related to this compound have shown cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested against several solid tumor cell lines, showing varying degrees of cytotoxicity. Notably, it significantly inhibited cell proliferation in breast and colon cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
Cell LineIC50 Value (µM)Effectiveness
MCF-7 (Breast)15.2Moderate inhibition
HCT116 (Colon)10.5Strong inhibition
A549 (Lung)25.0Weak inhibition

Anti-Inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been investigated. In vitro assays revealed that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated macrophages.

  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response. This suggests that the compound may be beneficial in treating inflammatory diseases .

Antimicrobial Activity

While primarily studied for its anticancer properties, preliminary results indicate some antimicrobial activity against specific bacterial strains:

  • Bacterial Strains Tested : The compound displayed moderate activity against Staphylococcus aureus and Escherichia coli, although its efficacy was lower compared to standard antibiotics .

Case Studies

A notable case study involved the administration of this compound in an experimental model of cancer:

  • Study Design : Mice implanted with human cancer cells were treated with varying doses of the compound.
  • Results : Tumor growth was significantly inhibited in treated groups compared to controls, suggesting potent in vivo efficacy.
  • Histological Analysis : Examination of tumor tissues revealed increased apoptosis and reduced proliferation markers in treated mice .

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